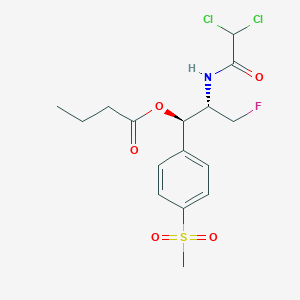
(1R,2S)-2-(2,2-dichloroacetamido)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dichloroacetyl group, a fluoro group, and a methylsulfonylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the dichloroacetyl group: This can be achieved by reacting an appropriate amine with dichloroacetyl chloride under basic conditions.
Introduction of the fluoro group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the methylsulfonylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with the intermediate compound.
Final esterification: The final step involves the esterification of the intermediate with butyric acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Fluorophenyl derivatives: Compounds with a phenyl ring substituted with a fluorine atom.
Methylsulfonylphenyl derivatives: Compounds with a phenyl ring substituted with a methylsulfonyl group.
Uniqueness
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H20Cl2FNO5S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
[(1R,2S)-2-[(2,2-dichloroacetyl)amino]-3-fluoro-1-(4-methylsulfonylphenyl)propyl] butanoate |
InChI |
InChI=1S/C16H20Cl2FNO5S/c1-3-4-13(21)25-14(12(9-19)20-16(22)15(17)18)10-5-7-11(8-6-10)26(2,23)24/h5-8,12,14-15H,3-4,9H2,1-2H3,(H,20,22)/t12-,14-/m1/s1 |
InChI Key |
HLTGVBDEHVMERD-TZMCWYRMSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CF)NC(=O)C(Cl)Cl |
Canonical SMILES |
CCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CF)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















